molecular formula C10H9N3O5 B13803740 N-cyclopropyl-2,4-dinitrobenzamide CAS No. 544656-54-4

N-cyclopropyl-2,4-dinitrobenzamide

Cat. No.: B13803740
CAS No.: 544656-54-4
M. Wt: 251.20 g/mol
InChI Key: FMYKQLIMUKSDEP-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2,4-dinitrobenzamide is a benzamide derivative featuring a cyclopropylamine substituent and electron-withdrawing 2,4-dinitro groups on the aromatic ring. The cyclopropyl group confers steric bulk and lipophilicity, which may influence conformational stability and biological interactions.

Properties

CAS No.

544656-54-4

Molecular Formula

C10H9N3O5

Molecular Weight

251.20 g/mol

IUPAC Name

N-cyclopropyl-2,4-dinitrobenzamide

InChI

InChI=1S/C10H9N3O5/c14-10(11-6-1-2-6)8-4-3-7(12(15)16)5-9(8)13(17)18/h3-6H,1-2H2,(H,11,14)

InChI Key

FMYKQLIMUKSDEP-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of N-cyclopropyl-2,4-dinitrobenzamide typically involves the nitration of N-cyclopropylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds through the formation of nitronium ions, which then attack the aromatic ring to introduce the nitro groups at the desired positions.

For industrial production, the process may be scaled up by optimizing reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the final product .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares N-cyclopropyl-2,4-dinitrobenzamide with structurally or functionally related benzamide derivatives, focusing on substituent effects, synthesis, physicochemical properties, and biological activities.

N-Ethyl-2,4-Dinitrobenzamide (EDNB)

  • Structure : Ethylamide group at the benzamide nitrogen, 2,4-dinitro substitution.
  • Synthesis : Reacts 2,4-dinitrobenzoyl chloride with ethylamine in ether, yielding EDNB with 90% efficiency .
  • Physicochemical Properties :
    • Molecular weight: 239.19 g/mol (vs. 263.20 g/mol for the cyclopropyl analog).
    • Lower lipophilicity (logP) compared to the cyclopropyl derivative due to the smaller ethyl group.
  • Biological Relevance : EDNB’s nitro groups may facilitate π-π stacking with aromatic receptors, as observed in studies of local anesthetic analogs .

5-Aziridinyl-N-Cyclopropyl-2,4-Dinitrobenzamide (CAS 24570-17-0)

  • Structure : Aziridinyl group at position 5, cyclopropylamide, 2,4-dinitro substitution.
  • Synthesis : Microwave-assisted reaction of 2,4-dinitrobenzoyl chloride with cyclopropylamine and aziridine derivatives .
  • The aziridine moiety enhances reactivity, likely contributing to genotoxicity or anticancer activity via DNA crosslinking .
  • Redox Properties: Exhibits distinct reduction potentials due to the aziridinyl group, as noted in free radical studies .

BMS-605541 (N-Cyclopropyl-2,4-Difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide)

  • Structure : Cyclopropylamide, 2,4-difluoro substitution, and a thiazole-pyridine side chain.
  • Synthesis : Multi-step process involving thiazole coupling and fluorination .
  • Biological Activity :
    • Potent VEGFR-2 inhibitor (IC₅₀ = 10 nM) with oral bioavailability.
    • Fluorine atoms enhance metabolic stability compared to nitro groups, reducing toxicity risks .
  • Pharmacokinetics : The cyclopropyl group improves selectivity for kinase targets, while the thiazole moiety enhances solubility .

N-(3-Chlorophenethyl)-4-Nitrobenzamide

  • Structure : 4-nitro substitution, 3-chlorophenethylamide.
  • Key Differences: Single nitro group reduces electrophilicity compared to 2,4-dinitro analogs.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method Biological Activity Key References
This compound Cyclopropylamide, 2,4-dinitro C₁₀H₉N₃O₅ 263.20 Acylation of cyclopropylamine with 2,4-dinitrobenzoyl chloride Not explicitly reported
N-Ethyl-2,4-dinitrobenzamide (EDNB) Ethylamide, 2,4-dinitro C₉H₉N₃O₅ 239.19 Ethylamine + 2,4-dinitrobenzoyl chloride in ether Local anesthetic analog
5-Aziridinyl-N-cyclopropyl-2,4-dinitrobenzamide Aziridinyl at C5, cyclopropylamide C₁₂H₁₂N₄O₅ 292.25 Microwave-assisted synthesis Alkylating agent (hypothesized)
BMS-605541 Cyclopropylamide, 2,4-difluoro, thiazole-amino C₁₉H₁₈F₂N₆O₂S 456.44 Multi-step thiazole coupling VEGFR-2 inhibitor (IC₅₀ = 10 nM)

Key Findings and Implications

  • Substituent Effects: Nitro vs. Fluoro: Nitro groups increase electrophilicity and metabolic activation (e.g., genotoxicity), whereas fluoro groups improve stability and target selectivity . Cyclopropyl vs. Ethyl: Cyclopropyl enhances lipophilicity and steric hindrance, influencing receptor binding and pharmacokinetics .

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